molecular formula C7H4BrIN2 B1290996 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 900514-06-9

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1290996
CAS RN: 900514-06-9
M. Wt: 322.93 g/mol
InChI Key: GZXKNOUITBDEAF-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle with the empirical formula C7H4BrIN2 . It has a molecular weight of 322.93 . This compound is usually available in solid form .


Molecular Structure Analysis

The SMILES string of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is Brc1c[nH]c2ncc(I)cc12 . The InChI key is GZXKNOUITBDEAF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is a solid substance . It has a molecular weight of 322.93 . The compound is sensitive to light .

Scientific Research Applications

Cancer Research: FGFR Inhibitors

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: derivatives have been studied as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of cancers . Abnormal activation of FGFR signaling pathways can lead to cancer progression and development. Therefore, targeting FGFRs is an attractive strategy for cancer therapy. Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Due to the presence of halogen atoms, it is highly reactive and can undergo various cross-coupling reactions, making it a valuable building block in organic synthesis .

Material Science: Chiral Bipyridines

In material science, 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is used as a reactant in the synthesis of chiral 4,4′-bipyridines . These bipyridines have applications in creating materials with specific optical properties, which are useful in the development of new types of displays and sensors.

Pharmacological Studies

The compound’s structural features make it suitable for pharmacological studies, especially in the development of new drugs with potential therapeutic applications. Its halogenated heterocycle structure is commonly found in molecules with biological activity .

Chemical Research: Ligand Design

Researchers utilize 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine in the design of ligands for transition metal catalysts. These ligands can enhance the efficiency and selectivity of catalytic processes, which is vital in industrial chemistry and environmental applications .

Drug Discovery: Lead Compound Optimization

In drug discovery, this compound has been identified as a lead compound beneficial for subsequent optimization due to its low molecular weight and potent activities against specific targets, such as FGFRs mentioned in cancer research .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it’s harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXKNOUITBDEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640107
Record name 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

900514-06-9
Record name 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
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